Belladonnine bisulfate monohydrate
Description
Sodium bisulfate monohydrate (NaHSO₄·H₂O) is a hydrated acidic salt widely used in industrial and laboratory applications. Its molecular weight is 138.07 g/mol, with a melting point of 58.5°C and density of 1.8 g/cm³ . The compound is highly soluble in water (50 g/100 mL at 0°C, increasing to 100 g/100 mL at 100°C) but decomposes in alcohol .
Properties
CAS No. |
5908-89-4 |
|---|---|
Molecular Formula |
C34H46N2O9S |
Molecular Weight |
658.8 g/mol |
IUPAC Name |
1-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-O-phenyl 4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;sulfuric acid;hydrate |
InChI |
InChI=1S/C34H42N2O4.H2O4S.H2O/c1-35-23-12-13-24(35)19-22(18-23)34(33(38)40-27-8-4-3-5-9-27)17-16-30(29-10-6-7-11-31(29)34)32(37)39-28-20-25-14-15-26(21-28)36(25)2;1-5(2,3)4;/h3-11,22-26,28,30H,12-21H2,1-2H3;(H2,1,2,3,4);1H2 |
InChI Key |
RDFVUAKFQVGDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)C3(CCC(C4=CC=CC=C43)C(=O)OC5CC6CCC(C5)N6C)C(=O)OC7=CC=CC=C7.O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Belladonnine bisulfate monohydrate can be synthesized through the cyclization of apoatropine, a dimer of atropic acid belladonnic, and N-methyl tropine belladonnate. The reaction typically involves the use of ethyl acetate as a solvent, and the product is obtained as crystals with a melting point of 129°C .
Industrial Production Methods
Industrial production of this compound involves the extraction of belladonnine from plants of the Solanaceae family, followed by its conversion to the bisulfate monohydrate form. This process includes purification steps such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Belladonnine bisulfate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Belladonnine bisulfate monohydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of conditions related to the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of belladonnine bisulfate monohydrate involves its interaction with muscarinic receptors in the central nervous system and parasympathetic postganglionic muscarinic receptors. It acts as a competitive antagonist, blocking the binding of acetylcholine and thereby inhibiting its effects. This mechanism is similar to that of other tropane alkaloids, such as atropine and scopolamine .
Comparison with Similar Compounds
Physical and Chemical Properties :
| Property | Sodium Bisulfate Monohydrate | Potassium Bisulfate |
|---|---|---|
| Molecular Formula | NaHSO₄·H₂O | KHSO₄ |
| Molecular Weight (g/mol) | 138.07 | 136.17 |
| Melting Point (°C) | 58.5 | 214 (decomposes) |
| Solubility in Water | 50–100 g/100 mL | 36 g/100 mL (20°C) |
Performance in Air Scrubbers :
- Potassium bisulfate outperformed sodium bisulfate monohydrate and NaHSO₄ in nitrogen capture efficiency at high airflow rates (15,981 m³/h), though both surpassed HCl, HNO₃, and H₃PO₄ .
- At 10,367 m³/h, sodium bisulfate monohydrate matched Al-based compounds and FeCl₃ in efficiency .
Cost and Availability :
- Sodium bisulfate monohydrate is commercially available at lower costs (e.g., 1 kg for JPY 7,600) compared to potassium bisulfate, which is less commonly marketed .
Comparison with Sodium Bisulfite (NaHSO₃)
Functional Differences :
| Property | Sodium Bisulfate Monohydrate | Sodium Bisulfite |
|---|---|---|
| Primary Use | Acid catalyst, pH adjustment | Reducing agent, preservative |
| Melting Point (°C) | 58.5 | 150 |
| Price (JPY/kg) | 7,600 | 16,100 |
Sodium bisulfite is more expensive and specialized for applications like food preservation and photographic chemicals, whereas sodium bisulfate monohydrate is preferred for its catalytic versatility and cost-effectiveness in bulk industrial processes .
Comparison with Mineral Acids (HCl, HNO₃, H₃PO₄)
Performance in Nitrogen Capture :
- Sodium bisulfate monohydrate and KHSO₄ showed superior nitrogen capture efficiency (15–20% higher) compared to HCl, HNO₃, and H₃PO₄ in scrubber systems at 60 Hz .
- Mineral acids are less favored due to higher volatility and safety risks (e.g., HCl’s corrosive fumes).
Environmental Impact :
- Sodium bisulfate monohydrate is less toxic and easier to handle than HNO₃ or HCl, which require stringent disposal protocols .
Application-Specific Comparisons
Catalysis :
Hydrolysis :
- Sodium bisulfate monohydrate’s mild acidity (pKa ~1.99) makes it ideal for biomass hydrolysis, whereas stronger acids like H₂SO₄ degrade sensitive polysaccharides .
Market and Regulatory Landscape
- Global Demand: Sodium bisulfate monohydrate consumption is forecasted to grow at 3.8% CAGR (2020–2046), driven by green chemistry initiatives .
- Regulatory Status: Classified as corrosive (EU Index C) but approved for organic synthesis under USDA guidelines when derived from non-GMO sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
